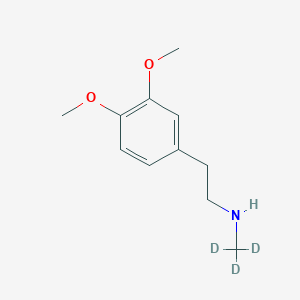

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

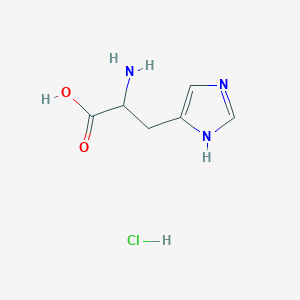

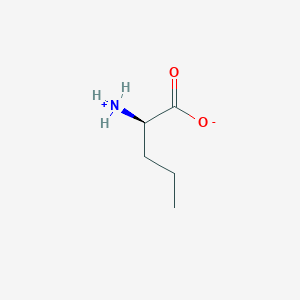

This compound is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions1. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups2.

Synthesis Analysis

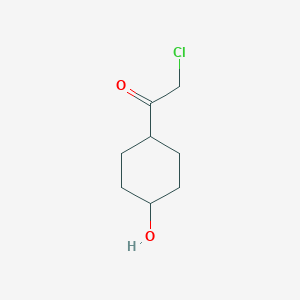

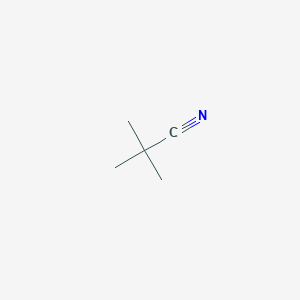

The synthesis of this compound involves several steps. In one method, 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride are combined in a reaction flask3. The mixture is cooled to 0°C and stirred under nitrogen protection. After stirring for 30 minutes, the temperature is raised to room temperature and the reaction continues for 24 hours3.Molecular Structure Analysis

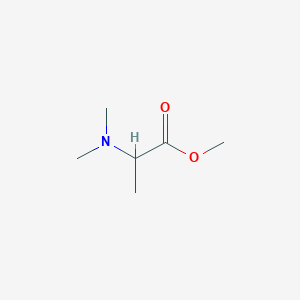

The molecular formula of this compound is C11H17NO24. It appears as a light yellow to yellow to orange clear liquid4. The compound has a boiling point of 100°C at 0.1 mmHg and a specific gravity of 1.06 at 20/20°C4. Its refractive index is 1.534.

Chemical Reactions Analysis

The compound, in the presence of water and molecular oxygen, forms 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol5. This compound then undergoes an elimination of the peroxyl radical in an endothermic reaction forming (E)-1-(3,4-dimethoxyphenyl)-1-propen-2-ol5.

Physical And Chemical Properties Analysis

The compound is a liquid at 20°C4. It has a boiling point of 100°C at 0.1 mmHg4. The specific gravity of the compound is 1.06 at 20/20°C4, and its refractive index is 1.534.Safety And Hazards

The compound is air sensitive and should be stored under inert gas4. It can cause skin irritation and serious eye irritation4. Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin4.

Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, given its structural similarity to dopamine, it may have potential applications in neuroscience research.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJWKRMESUMDQE-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)